(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one
Overview
Description
(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one is a complex organic compound characterized by its multiple aromatic rings and bromine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base . The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with a suitable catalyst can enhance the reaction rate and product purity . The optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for achieving high yields.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its bromine substitutions make it a useful tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. It can be used in the development of new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Tetrakis(4-bromophenyl)porphyrin: A porphyrin derivative with bromine substitutions.
Uniqueness
(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one is unique due to its combination of multiple aromatic rings and bromine substitutions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28Br2N2O4/c1-40-32-20-22(3-13-28(32)36-17-15-30(38)24-5-9-26(34)10-6-24)19-23-4-14-29(33(21-23)41-2)37-18-16-31(39)25-7-11-27(35)12-8-25/h3-18,20-21,36-37H,19H2,1-2H3/b17-15+,18-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOGHRWBWZLWLW-YTEMWHBBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)Br)OC)NC=CC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)Br)OC)N/C=C/C(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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